molecular formula C10H17N3O2 B8763000 tert-Butyl (2-(1H-imidazol-1-yl)ethyl)carbamate

tert-Butyl (2-(1H-imidazol-1-yl)ethyl)carbamate

Cat. No.: B8763000
M. Wt: 211.26 g/mol
InChI Key: FNIMVUXGQFAIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2-(1H-imidazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C10H17N3O2 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-(2-imidazol-1-ylethyl)carbamate

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)12-5-7-13-6-4-11-8-13/h4,6,8H,5,7H2,1-3H3,(H,12,14)

InChI Key

FNIMVUXGQFAIQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of imidazole (253 mg, 3.72 mmol) in DMF (2 mL) was added to a suspension of NaH (60% in mineral oil, 164 mg, 4.10 mmol) in DMF (8 mL), and the mixture was stirred at room temperature for 45 minutes. A solution of toluene-4-sulfonic acid 2-tert-butoxycarbonylamino-ethyl ester (1.29 g, 4.09 mmol) in DMF (6 mL) was added, and the mixture was stirred at room temperature for 16 h then concentrated in vacuo. The residue was partitioned between H2O (25 mL) and EtOAc (25 mL), and the aqueous phase was extracted with EtOAc (25 mL). The combined organic phases were dried (MgSO4) and concentrated in vacuo. Purification of the crude material by column chromatography on silica gel (200:5:1-100:5:1 CH2Cl2/MeOH/NH4OH) gave a colourless oil (224 mg, 29%). 1H NMR (CDCl3) δ 1.44 (s, 9H), 3.43 (m, 2H), 4.08 (m, 2H), 4.64 (br s, 1H), 6.92 (s, 1H), 7.09 (s, 1H), 7.46 (s, 1H).
Quantity
253 mg
Type
reactant
Reaction Step One
Name
Quantity
164 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
29%

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